2-[(4-Fluorophenyl)diazenyl]-1-naphthol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11FN2O |
|---|---|
Molecular Weight |
266.27g/mol |
IUPAC Name |
2-[(4-fluorophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11FN2O/c17-12-6-8-13(9-7-12)18-19-15-10-5-11-3-1-2-4-14(11)16(15)20/h1-10,20H |
InChI Key |
MASXPDHDCTUJJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 4 Fluorophenyl Diazenyl 1 Naphthol
Classical Diazotization-Coupling Routes for Azo-Naphthol Synthesis
The most established and widely practiced method for synthesizing 2-[(4-Fluorophenyl)diazenyl]-1-naphthol follows the classical two-step diazotization-coupling pathway. unb.capharmdguru.com This process is fundamental to the creation of a vast array of azo dyes. youtube.comijpsjournal.comscribd.com
The first step is the diazotization of a primary aromatic amine, which in this case is 4-fluoroaniline (B128567). biotechjournal.in This reaction is typically conducted in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid, with sodium nitrite (B80452). scribd.comorganic-chemistry.org The acid reacts with sodium nitrite to generate nitrous acid in situ. The nitrous acid then reacts with the primary amine to form a diazonium salt, here, the 4-fluorobenzenediazonium (B14715802) salt. vedantu.com
The second step is the azo coupling reaction . slideshare.net The prepared diazonium salt, which is a weak electrophile, is then introduced to a solution of the coupling partner, 1-naphthol (B170400) (also known as α-naphthol). biotechjournal.in To enhance its reactivity, the 1-naphthol is dissolved in an alkaline medium, such as a sodium hydroxide (B78521) solution. unb.cabiotechjournal.in The alkaline conditions deprotonate the hydroxyl group of the naphthol, forming a highly nucleophilic naphthoxide ion, which readily attacks the terminal nitrogen of the diazonium salt. vedantu.com This electrophilic aromatic substitution reaction results in the formation of the stable azo compound, this compound, which often precipitates from the solution as a colored solid. ijpsjournal.comscribd.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Achieving high yield and regioselectivity in the synthesis of this compound requires careful control over several reaction parameters. The primary factors include temperature, pH, and reactant concentration. nih.gov
pH: The pH of the reaction medium must be precisely controlled for each step. Diazotization of 4-fluoroaniline requires a strongly acidic environment to generate the necessary electrophile, the nitrosonium ion. nih.gov Conversely, the coupling reaction with 1-naphthol is most efficient under alkaline conditions (pH > 7.5). libretexts.org The basic medium increases the electron-donating ability of the hydroxyl group, thereby activating the naphthol ring for electrophilic attack. vedantu.comlibretexts.org
Selectivity: The coupling of the diazonium salt to 1-naphthol preferentially occurs at the C-4 position (para to the hydroxyl group). stackexchange.com This regioselectivity is governed by electronic effects, where the intermediate formed by attack at the C-4 position is more stable. Attack at the C-2 (ortho) position is also possible but generally less favored. libretexts.org
Below is a table summarizing the influence of these parameters.
Table 1: Influence of Reaction Parameters on Classical Azo-Naphthol Synthesis
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | 0–5 °C | Increases the stability of the diazonium salt, preventing decomposition and maximizing yield. scribd.comnih.gov |
| pH (Diazotization) | Acidic (e.g., HCl) | Necessary for the in situ formation of nitrous acid and the subsequent generation of the electrophilic nitrosonium ion. nih.gov |
| pH (Coupling) | Alkaline (e.g., NaOH) | Deprotonates the naphtholic hydroxyl group, increasing the nucleophilicity and reactivity of the aromatic ring for electrophilic substitution. vedantu.comlibretexts.org |
| Concentration | Stoichiometric (1:1 ratio) | Ensures complete reaction of the starting materials, although slight adjustments may be made based on specific reaction kinetics. unb.ca |
Solvent Effects on Reaction Efficacy
The choice of solvent plays a significant role in the synthesis of azo-naphthols. In classical syntheses, water is the most common solvent due to the solubility of the mineral acids and sodium nitrite used. However, the solvent can influence both the reaction intermediates and the properties of the final dye.
Intramolecular solute-solvent interactions can alter the energy difference between the ground and excited states of the dye molecule, leading to shifts in its absorption spectrum, a phenomenon known as solvatochromism. researchgate.net The polarity and hydrogen-bonding capability of the solvent are key factors. researchgate.net For instance, the azo-hydrazone tautomeric equilibrium, which can exist in many azo-naphthol dyes, is known to be solvent-dependent. researchgate.netacs.org While classical routes predominantly use aqueous media, modern approaches have explored solvent-free conditions. kashanu.ac.irresearchgate.net These methods, often employing grinding techniques, can lead to shorter reaction times, simpler work-up procedures, and high yields, presenting a greener alternative to traditional solvent-based syntheses. researchgate.net
Exploration of Novel Synthetic Approaches and Catalyst Development
While the diazotization-coupling reaction is a reliable method, research has focused on developing more sustainable and efficient synthetic protocols. A significant area of development is the use of solid acid catalysts, particularly under solvent-free conditions. kashanu.ac.ir These heterogeneous catalysts enhance the coupling reaction between the aryl diazonium salt and the naphthol. kashanu.ac.irresearchgate.net
Advantages of these novel approaches include high yields, short reaction times, and ease of catalyst separation and reuse. researchgate.net Some catalysts that have been successfully employed for the synthesis of various azo-naphthols include:
Table 2: Novel Catalysts for Azo-Naphthol Synthesis
| Catalyst | Synthetic Conditions | Reference(s) |
|---|---|---|
| Nano-γ-Al₂O₃/Ti(IV) | Grinding, solvent-free | kashanu.ac.ir |
| Nano-Fe₃O₄ encapsulated-silica supported boron trifluoride | Solvent-free | kashanu.ac.ir |
| Silica (B1680970) sulfuric acid | Solvent-free | kashanu.ac.ir |
| Nano-ZrO₂-SO₃H | Not specified | ijche.ir |
Furthermore, electrochemical methods, such as the dehydrogenative sp²-coupling of naphthols, represent another frontier in synthetic innovation, offering alternative pathways to complex phenolic compounds. nih.gov
Elucidation of Reaction Mechanisms in Azo Dye Formation
The formation of this compound proceeds via a well-understood, two-stage electrophilic substitution mechanism. slideshare.net
Diazotization Mechanism: The process begins with the protonation of nitrous acid (formed from NaNO₂ and HCl) by the excess mineral acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine, 4-fluoroaniline, then acts as a nucleophile, attacking the nitrosonium ion. A series of deprotonation and proton transfer steps ensue, ultimately leading to the elimination of a water molecule to form the stable 4-fluorobenzenediazonium ion. The positive charge on this ion is delocalized across both nitrogen atoms through resonance. libretexts.org
Azo Coupling Mechanism: The second stage is an electrophilic aromatic substitution reaction. slideshare.net The 4-fluorobenzenediazonium ion serves as the electrophile. In an alkaline medium, 1-naphthol is deprotonated to the more nucleophilic naphthoxide ion. The electron-rich naphthoxide ring attacks the terminal nitrogen atom of the diazonium ion. libretexts.org This attack occurs preferentially at the C-4 position (para to the hydroxyl group) because the resulting carbocation intermediate can be stabilized by resonance structures that preserve the aromaticity of one of the fused rings. stackexchange.comstackexchange.com The final step is the rapid loss of a proton from the C-4 position, which re-establishes the aromatic system and yields the final, stable azo dye product. stackexchange.com
Derivatization Strategies and Functionalization of the Core Scaffold
The this compound core can be chemically modified to tune its properties for various applications. Functionalization can occur by introducing different substituents onto either the phenyl or the naphthyl ring systems. google.comresearchgate.net For example, altering the electronic nature of the substituents on the phenyl ring can significantly change the color of the resulting dye. kashanu.ac.ir
One advanced strategy involves creating metal-complex azo dyes. In this approach, the azo-naphthol dye acts as a ligand, coordinating with metal ions to form more complex structures. emperordye.com This can enhance properties such as light and heat resistance. Another approach is the synthesis of oligomeric azo dyes, where a pre-formed naphthol-formaldehyde oligomer is used as the coupling component. researchgate.net This can improve the fastness properties of the dye when applied to textiles. researchgate.net
Table 3: Examples of Derivatization of the Azo-Naphthol Scaffold
| Derivatization Strategy | Description | Potential Outcome | Reference(s) |
|---|---|---|---|
| Substituent Modification | Introducing electron-donating or withdrawing groups on the aryl rings. | Alters color, solubility, and electronic properties. | kashanu.ac.ir |
| Metal Complexation | Coordinating the azo dye with metal ions (e.g., copper, chromium). | Improves light and heat resistance. | emperordye.com |
| Oligomerization | Using a naphthol-formaldehyde oligomer as the coupling partner. | Enhances dye fastness on fibers. | researchgate.net |
| Condensation Reactions | Reacting the naphthol with other molecules to build larger structures. | Creates novel polycyclic compounds. | researchgate.netnih.gov |
Schiff Base Formation and Related Condensation Reactions with Naphthol Diazenyl Scaffolds
A powerful derivatization strategy involves the formation of Schiff bases from functionalized naphthol diazenyl scaffolds. Schiff bases are compounds containing an imine (–C=N–) group, formed by the condensation of a primary amine with an aldehyde or ketone.
To create a Schiff base derivative of this compound, a modified starting material is required. The synthesis would begin by coupling the 4-fluorobenzenediazonium salt not with 1-naphthol, but with a naphthol derivative containing an aldehyde group, such as 2-hydroxy naphthaldehyde. This initial reaction produces an aldehyde-functionalized azo dye.
This intermediate aldehyde can then readily undergo a condensation reaction with a variety of primary amines (aliphatic, aromatic, or heteroaromatic). The reaction, often catalyzed by a small amount of acid, eliminates a molecule of water to form the new naphthol diazenyl Schiff base. This approach allows for the "hybridization" of the naphthol diazenyl scaffold with a Schiff base moiety, a strategy employed to synthesize novel compounds with potential biological activities. nih.gov
Other related condensation reactions involving the naphthol scaffold, such as the Betti reaction (condensation of a naphthol, an aldehyde, and an amine) or Knoevenagel condensation, provide pathways to even more complex and diverse molecular architectures. researchgate.netrsc.org
Functional Group Interconversions on the Naphthol and Fluorophenyl Moieties
The chemical reactivity of this compound allows for a variety of functional group interconversions, primarily targeting the hydroxyl group of the naphthol moiety and the azo linkage. These transformations are crucial for the synthesis of novel derivatives with modified physicochemical properties. Key reactions include etherification and esterification of the hydroxyl group, as well as reduction of the azo group.
Etherification of the Naphthol Hydroxyl Group:
The hydroxyl group of this compound can be converted into an ether linkage through various synthetic protocols, most notably the Williamson ether synthesis. francis-press.comedubirdie.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction typically involves the deprotonation of the naphtholic hydroxyl group with a suitable base to form a nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
Common bases employed for this purpose include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The choice of the alkylating agent can vary, with methyl iodide and ethyl bromide being common examples for the introduction of small alkyl groups. The reaction is generally carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (B3395972) to facilitate the S_N2 reaction pathway.
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Methyl Iodide | K₂CO₃ | DMF | 1-Methoxy-2-[(4-fluorophenyl)diazenyl]naphthalene |
| This compound | Ethyl Bromide | NaOH | Acetone | 1-Ethoxy-2-[(4-fluorophenyl)diazenyl]naphthalene |
Esterification of the Naphthol Hydroxyl Group:
The synthesis of ester derivatives from this compound is another important functional group interconversion. This can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base, or via Fischer-Speier esterification with a carboxylic acid under acidic catalysis. masterorganicchemistry.comresearchgate.net
Acylation with agents like acetyl chloride or benzoyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) leads to the formation of the corresponding acetate (B1210297) or benzoate (B1203000) esters. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature or with gentle heating.
| Reactant | Reagent | Catalyst/Base | Solvent | Product |
| 2-[(4-Fluorophenyl)diazenyl)-1-naphthol | Acetyl Chloride | Pyridine | Dichloromethane | 2-[(4-Fluorophenyl)diazenyl]naphthalen-1-yl acetate |
| 2-[(4-Fluorophenyl)diazenyl)-1-naphthol | Benzoic Anhydride | Triethylamine | Chloroform | 2-[(4-Fluorophenyl)diazenyl]naphthalen-1-yl benzoate |
| 2-[(4-Fluorophenyl)diazenyl)-1-naphthol | Acetic Acid | Sulfuric Acid (cat.) | Toluene | 2-[(4-Fluorophenyl)diazenyl]naphthalen-1-yl acetate |
Reduction of the Azo Group:
The azo linkage (-N=N-) in this compound is susceptible to reduction, leading to the cleavage of the molecule and the formation of two distinct amine compounds. Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).
The reduction with sodium dithionite is typically carried out in an aqueous or mixed aqueous-organic solvent system. This reaction results in the formation of 1-amino-2-naphthol (B1212963) and 4-fluoroaniline.
| Reactant | Reagent | Solvent | Products |
| This compound | Sodium Dithionite (Na₂S₂O₄) | Water/Ethanol | 1-Amino-2-naphthol and 4-Fluoroaniline |
| This compound | H₂/Pd-C | Ethanol | 1-Amino-2-naphthol and 4-Fluoroaniline |
These functional group interconversions provide access to a diverse range of derivatives of the parent compound, enabling the fine-tuning of its properties for various applications.
Advanced Structural Elucidation and Solid State Characterization of 2 4 Fluorophenyl Diazenyl 1 Naphthol and Its Derivatives
X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis
Analysis of similar structures shows that the bond lengths within the molecule are indicative of this tautomerism. For instance, in a related nitro-substituted derivative, the N1—N2, C1—N1, C7—N2, and C8—O1 bond lengths are 1.312 (4) Å, 1.394 (5) Å, 1.330 (5) Å, and 1.276 (5) Å, respectively, which are characteristic of the hydrazone form. nih.gov The central C1–N=N–C4 bridge in a related fluorophenyl azo compound is nearly planar, with a torsion angle of -179.08(10)°. mdpi.com The molecular structure is typically stabilized by an intramolecular hydrogen bond between the hydrazone N—H group and the naphthol oxygen atom. nih.gov
| Bond | Typical Length (Å) | Description |
|---|---|---|
| N=N | ~1.25 - 1.32 | Represents the central diazenyl double bond. |
| C(naphthyl)-N | ~1.33 | Bond connecting the naphthalene (B1677914) system to the azo group. |
| C(phenyl)-N | ~1.43 | Bond connecting the phenyl ring to the azo group. |
| C=O | ~1.27 | Indicates the carbonyl character in the hydrazone tautomer. |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The crystal packing of these compounds is governed by a network of non-covalent interactions. A dominant feature is the intramolecular N—H⋯O hydrogen bond, which creates a stable six-membered ring and contributes to the planarity of the molecule. nih.gov
In addition to intramolecular forces, intermolecular interactions are critical for building the supramolecular architecture. These include:
C—H⋯O Hydrogen Bonds: These interactions are frequently observed, where hydrogen atoms from the aromatic rings form bonds with oxygen atoms of neighboring molecules, linking them into chains or sheets. nih.govnih.gov In one case, these bonds form parallel chains propagating along a crystal axis. nih.gov
π–π Stacking Interactions: The planar aromatic rings (both naphthalene and fluorophenyl) of adjacent molecules often engage in π–π stacking. These interactions, with centroid-to-centroid distances typically around 3.6 Å, are crucial for the cohesion of the crystal structure. nih.govnih.gov
C—H⋯π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π systems of the aromatic rings of an adjacent molecule, further stabilizing the crystal packing. nih.govnih.gov
These combined interactions dictate how the molecules arrange themselves, leading to the formation of complex three-dimensional networks. researchgate.netmdpi.com
| Interaction Type | Typical Atoms Involved | Role in Crystal Packing |
|---|---|---|
| Intramolecular H-Bond | N—H⋯O | Stabilizes molecular conformation, promotes planarity. |
| Intermolecular H-Bond | C—H⋯O | Links molecules into chains or layers. |
| π–π Stacking | Aromatic Ring ⋯ Aromatic Ring | Stabilizes packing through parallel alignment of rings. |
| C—H⋯π Interaction | C—H ⋯ Aromatic Ring | Provides additional stabilization for aromatic ring alignments. |
Conformational Analysis in the Crystalline State
In the crystalline state, the molecule often adopts a nearly planar s-trans conformation, with the two aryl groups (fluorophenyl and naphthyl) positioned on opposite sides of the azo bridge. nih.gov The dihedral angle, or twist, between the mean planes of the naphthalene and the phenyl rings is generally small, indicating significant electron delocalization across the molecule. nih.gov For example, a related nitrophenyl derivative exhibits a dihedral angle of just 2.63 (5)° between its rings. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
High-resolution NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is an indispensable tool for confirming the molecular structure of 2-[(4-Fluorophenyl)diazenyl]-1-naphthol in solution. nih.gov The spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the naphthalene and the 4-fluorophenyl rings. mdpi.comhmdb.ca The proton of the hydroxyl (enol form) or N-H group (hydrazone form) would appear as a distinct singlet, often at a downfield chemical shift. mdpi.com
¹³C NMR: The ¹³C spectrum would display unique resonances for each carbon atom, with the chemical shifts indicating their electronic environment. The carbonyl carbon (C=O) of the hydrazone tautomer would be a key diagnostic signal. nih.gov
¹⁹F NMR: This technique is specific for the fluorine atom and would show a signal whose chemical shift confirms the presence and electronic environment of the fluorine substituent on the phenyl ring. nih.gov
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals. mdpi.com
Elucidation of Tautomeric Forms and Their Equilibrium
Azo-naphthol compounds can exist in a tautomeric equilibrium between the azo-enol form (A) and the quinone-hydrazone form (B). While X-ray crystallography shows the hydrazone form is often predominant in the solid state, nih.gov an equilibrium between both forms can exist in solution.
Spectroscopic methods are key to studying this equilibrium:
NMR Spectroscopy: The presence of two distinct sets of signals in NMR spectra would indicate the coexistence of both tautomers. The integration of these signals can be used to determine the equilibrium constant (K = [hydrazone]/[azo]).
UV-Vis Spectroscopy: The two tautomers have different chromophores and thus distinct absorption spectra. The enol form typically absorbs at a different wavelength than the keto-hydrazone form, and changes in solvent polarity can shift the equilibrium, leading to observable changes in the UV-Vis spectrum. researchgate.net
IR Spectroscopy: Infrared spectroscopy can clearly distinguish the two forms. The azo-enol form will show a characteristic broad O-H stretching band, while the quinone-hydrazone form will exhibit N-H and C=O stretching vibrations. nih.gov
The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and pH. researchgate.netnih.gov Studies on related compounds show that the enol form can be dominant in polar solvents, while the keto form may be favored in non-polar environments. researchgate.net In some Schiff base analogues, both tautomers have been observed to coexist in the solid state. nih.gov
| Spectroscopic Technique | Azo-Enol Form Signature | Quinone-Hydrazone Form Signature |
|---|---|---|
| FT-IR | Broad O-H stretch (~3400 cm⁻¹) | N-H stretch (~3200 cm⁻¹), C=O stretch (~1650 cm⁻¹) |
| ¹H NMR | O-H proton signal | N-H proton signal |
| ¹³C NMR | C-O signal (~155-160 ppm) | C=O signal (~170-180 ppm) |
| UV-Vis | Distinct absorption maximum | Different absorption maximum, often red-shifted |
Dynamic NMR Studies for Rotational Barriers and Molecular Flexibility
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to investigate the rates of conformational changes in molecules, such as restricted bond rotation. mdpi.com For this compound, several rotational processes could be slow enough on the NMR timescale to be studied, including rotation around the C(naphthyl)–N, N–N, and N–C(phenyl) single bonds. nih.gov
The methodology involves recording NMR spectra at different temperatures. researchgate.net At low temperatures, where rotation is slow, separate signals may be observed for atoms in chemically distinct environments (e.g., for the two aromatic rings). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, time-averaged signal. mdpi.com
| Parameter | Description | Information Gained |
|---|---|---|
| Variable Temperature | Spectra are recorded at multiple temperatures. | Alters the rate of chemical exchange (rotation). |
| Coalescence Temperature (Tc) | Temperature at which two distinct signals merge into one. | Used to calculate the rate constant at a specific temperature. |
| Lineshape Analysis | Fitting the shape of the NMR signals at different temperatures. | Provides rate constants over a range of temperatures. |
| Activation Energy (ΔG‡) | Calculated from the rate constant and temperature. | Quantifies the energy barrier for the rotational process. |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint based on the vibrations of chemical bonds. thermofisher.com It is highly effective for identifying functional groups and probing molecular structure, particularly for distinguishing between the azo and hydrazone tautomers.
For this compound, the key vibrational bands would include:
Naphthalene Moiety: Bands characteristic of the naphthalene ring system, such as C-H out-of-plane bending vibrations, are expected in the 700-900 cm⁻¹ region. researchgate.net
Fluorophenyl Moiety: A strong absorption band corresponding to the C-F stretching vibration is expected.
Azo/Hydrazone Core: This region is most diagnostic for tautomerism.
Azo-enol form: A broad O-H stretching band around 3400 cm⁻¹ and a C-O stretching band would be present. The -N=N- stretch is often weak in the IR spectrum but may be stronger in the Raman spectrum.
Quinone-hydrazone form: The disappearance of the broad O-H band and the appearance of a sharper N-H stretching band and a strong C=O stretching band (around 1650 cm⁻¹) are definitive indicators of this form. nih.gov
The FT-IR spectrum of the related 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole shows characteristic peaks at 1591, 1494, 1222, and 840 cm⁻¹, which can be attributed to the fluorophenylazo portion of the molecule. mdpi.com The analysis of the IR spectrum of 2-naphthol (B1666908) itself shows characteristic out-of-plane C-H bending bands at 844, 814, and 742 cm⁻¹. researchgate.net By combining this information, a detailed assignment of the vibrational spectrum of the title compound can be achieved, offering conclusive evidence for its predominant tautomeric form in a given state.
| Frequency Range (cm⁻¹) | Assignment | Notes |
|---|---|---|
| ~3400 (broad) | O-H stretch | Characteristic of the Azo-Enol tautomer. |
| ~3200 (sharp) | N-H stretch | Characteristic of the Quinone-Hydrazone tautomer. |
| ~3100-3000 | Aromatic C-H stretch | Present in both tautomers. |
| ~1650 | C=O stretch | Key indicator of the Quinone-Hydrazone tautomer. |
| ~1590-1450 | Aromatic C=C stretch | Multiple bands expected from both rings. |
| ~1250-1200 | C-O stretch / C-F stretch | Region can be complex. |
| ~900-700 | Aromatic C-H out-of-plane bend | Fingerprint region for substitution pattern. |
Assignment of Characteristic Vibrational Modes for Structural Insights
The analysis of related compounds provides a basis for the assignment of characteristic vibrational frequencies. For instance, in a fluorinated pyrazole (B372694) derivative, the aromatic C-H stretching vibration is observed around 3049 cm⁻¹, the C=N and C-N vibrations appear at 1593 and 1495 cm⁻¹, respectively, the aromatic C=C stretching is identified at 1360 cm⁻¹, and the C-F stretching vibration is confirmed at 1224 cm⁻¹. uzh.chnih.gov In the case of 2-naphthalenol, the precursor to the title compound, its FT-IR and Raman spectra have been extensively studied to understand its molecular vibrations. nih.gov
Key vibrational modes for "this compound" can be assigned based on these comparative data and general spectroscopic principles. The O-H stretching vibration of the naphthol group is expected in the region of 3200-3600 cm⁻¹, though its exact position is highly sensitive to hydrogen bonding. The N=N stretching of the azo group, a key feature of this molecule, typically appears in the 1400-1450 cm⁻¹ region, although its intensity in the IR spectrum can be weak. The C-F stretching vibration from the fluorophenyl ring is anticipated to be a strong band in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Naphthol -OH | 3200 - 3600 |
| Aromatic C-H Stretch | Phenyl & Naphthyl Rings | 3000 - 3100 |
| C=C Stretch | Aromatic Rings | 1450 - 1600 |
| N=N Stretch | Azo Group | 1400 - 1450 |
| C-O Stretch | Naphthol | 1200 - 1300 |
| C-F Stretch | Fluorophenyl | 1000 - 1250 |
Investigation of Intramolecular Interactions through Vibrational Shifts
The presence of the hydroxyl group ortho to the azo linkage in "this compound" creates a favorable geometry for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and one of the nitrogen atoms of the azo group. This interaction is a critical feature influencing the molecule's conformation and spectroscopic properties.
The formation of this intramolecular hydrogen bond typically leads to a significant red shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum. Instead of a sharp peak around 3600 cm⁻¹, a broad absorption is often observed at a lower wavenumber. This phenomenon is well-documented in similar ortho-hydroxy azo compounds. The crystal structure of a closely related zwitterionic form, (E)-1-(4-Fluorophenyl)-2-(2-oxidonaphthalen-1-yl)diazen-1-ium, confirms the presence of an intramolecular N—H⋯O hydrogen bond, which results in a planar six-membered ring (S(6) ring motif). researchgate.net This structural feature provides strong evidence for a similar intramolecular hydrogen bond in the neutral molecule.
Furthermore, this intramolecular interaction can influence the vibrational frequencies of the azo group. The N=N stretching frequency may be altered due to the electronic changes induced by the hydrogen bond. Theoretical DFT studies on similar molecules have shown that such hydrogen bonds play a significant role in stabilizing the molecular structure and affecting the vibrational landscape. researchgate.netnih.gov
Mass Spectrometric Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For "this compound," electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺˙) corresponding to its molecular weight, thus confirming its elemental composition.
The fragmentation of azo compounds under EI conditions often involves cleavage of the bonds adjacent to the azo group. The fragmentation pathway of "this compound" can be predicted based on the stability of the resulting fragments. Key fragmentation pathways for related azo compounds often involve the cleavage of the C-N and N-N bonds.
A plausible fragmentation pathway for "this compound" would likely involve the following steps:
Formation of the molecular ion.
Cleavage of the N-N bond, leading to the formation of fluorophenyl and naphthoxy radicals and their corresponding cations.
Cleavage of the C-N bonds, resulting in the formation of a diazonium cation or a naphthol-derived fragment.
Subsequent fragmentation of the primary fragments, such as the loss of CO from the naphthoxy moiety.
Table 2: Plausible Mass Spectrometric Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 266 | [C₁₆H₁₁FN₂O]⁺˙ (Molecular Ion) |
| 143 | [C₁₀H₇O]⁺ (Naphthoxy cation) |
| 115 | [C₁₀H₇]⁺ (Naphthyl cation after loss of CO) |
| 123 | [C₆H₄FN₂]⁺ (Fluorophenyldiazonium cation) |
This analysis of fragmentation pathways provides a virtual fingerprint of the molecule, allowing for its unambiguous identification and structural confirmation.
Computational and Theoretical Chemistry Studies on 2 4 Fluorophenyl Diazenyl 1 Naphthol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's electronic structure and provides insights into its reactivity.
A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For azo dyes similar to 2-[(4-Fluorophenyl)diazenyl]-1-naphthol, DFT calculations are routinely used to predict bond lengths, bond angles, and dihedral angles.
For instance, in a related compound, (E)-1-[(2,4,6-Tribromophenyl)diazenyl]naphthalen-2-ol, the molecule adopts a trans conformation around the N=N double bond, and an intramolecular O—H⋯N hydrogen bond is observed. The dihedral angle between the naphthalene (B1677914) and benzene rings in this molecule is 33.80 (16)°. Similarly, for the title compound, a nearly planar conformation is expected, stabilized by an intramolecular hydrogen bond between the naphtholic hydroxyl group and one of the azo nitrogen atoms. This hydrogen bond is a characteristic feature of 1-arylazo-2-naphthol derivatives and plays a crucial role in their structure and properties. The planarity of the molecule facilitates π-electron delocalization across the aromatic rings and the azo bridge.
Table 1: Selected Optimized Geometrical Parameters for a Similar Azo Dye (Data for a representative 1-phenylazo-2-naphthol derivative)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N=N | ~ 1.25 |
| C-N (azo-naphthol) | ~ 1.40 |
| C-N (azo-phenyl) | ~ 1.43 |
| C-O (naphthol) | ~ 1.36 |
| N-N-C (azo-naphthol) | ~ 114° |
| N-N-C (azo-phenyl) | ~ 114° |
| C-O-H | ~ 109° |
Note: These are typical values for similar compounds and the exact values for this compound would require specific calculation outputs.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
In this compound, the HOMO is typically localized over the electron-rich naphthol ring system, while the LUMO is distributed over the azo bridge and the fluorophenyl ring. The fluorine atom, being electronegative, influences the energy of the LUMO. DFT calculations for similar azo dyes have shown that the HOMO-LUMO gap is in a range that corresponds to the visible region of the electromagnetic spectrum, which explains their colored nature. For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV ajchem-a.com.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Similar Compound (Data for a representative fluorinated aromatic compound)
| Parameter | Energy (eV) |
| EHOMO | -6.5743 ajchem-a.com |
| ELUMO | -2.0928 ajchem-a.com |
| Energy Gap (ΔE) | 4.4815 ajchem-a.com |
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates lower reactivity.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.
These descriptors provide a quantitative measure of the molecule's stability and reactivity. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated chemical hardness is 2.2407 eV, and the electrophilicity index is 4.1904 eV, suggesting good kinetic stability ajchem-a.com.
Table 3: Global Reactivity Descriptors for a Similar Fluorinated Aromatic Compound
| Descriptor | Value (eV) | Formula |
| Electronegativity (χ) | 4.3335 ajchem-a.com | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | 2.2407 ajchem-a.com | (ELUMO - EHOMO)/2 |
| Chemical Softness (S) | 0.4462 ajchem-a.com | 1/η |
| Electrophilicity Index (ω) | 4.1904 ajchem-a.com | χ²/2η |
Local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
For this compound, significant ICT is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding π* orbitals of the aromatic rings and the azo group. These interactions contribute to the stability of the molecule and influence its electronic properties. The NBO analysis can reveal the hyperconjugative interactions responsible for the stability arising from charge delocalization.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.
Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack.
Green regions: Represent neutral or near-zero potential.
For (E)-1-((4-fluorophenyl)diazenyl)naphthalen-2-ol, the MEP map shows that the most negative potential (red) is located around the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo group, making them susceptible to electrophilic attack researchgate.netresearchgate.net. The hydrogen atom of the hydroxyl group and the hydrogen atoms of the aromatic rings typically show a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Simulation of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Comparative Analysis
Computational methods can be used to simulate various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of the spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For azo dyes, the calculated λmax values are often in good agreement with the experimental data, helping to assign the electronic transitions, which are typically π → π* and n → π* in nature.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when scaled by an appropriate factor, can be compared with the experimental FT-IR spectrum to assign the vibrational modes to specific functional groups. For example, the characteristic stretching frequencies of the O-H, C-H, N=N, and C=C bonds can be identified.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (δ) of 1H and 13C nuclei. The calculated chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the molecule. For a related compound, 4-(2-hydroxyphenyl azo)-1-naphthol, the experimental 1H NMR spectrum shows signals for the -OH group and aromatic protons, and the 13C NMR spectrum shows signals for the aromatic carbons, which can be compared with calculated values.
Table 4: Comparison of Experimental and Calculated Spectroscopic Data for Similar Azo Dyes
| Spectroscopic Technique | Experimental Data (Typical) | Calculated Data (Typical) |
| UV-Vis (λmax) | 400-500 nm | Corresponds to HOMO-LUMO transition |
| FT-IR (cm-1) | O-H: ~3400, C-H (aromatic): ~3100, N=N: ~1450, C=C (aromatic): ~1600 | Scaled vibrational frequencies |
| 1H NMR (ppm) | Aromatic H: 6.5-8.5, OH: >10 | GIAO calculated chemical shifts |
| 13C NMR (ppm) | Aromatic C: 110-160 | GIAO calculated chemical shifts |
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Dynamics
For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulated box of a chosen solvent, such as water or an organic solvent, and then calculating the forces between atoms using a classical force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, revealing how the molecule moves, rotates, and changes its shape.
Key areas of investigation in an MD study of this compound would include:
Conformational Analysis: The azo bridge (–N=N–) and the single bonds connecting the aromatic rings allow for a degree of rotational freedom. MD simulations could explore the preferred dihedral angles and identify the most stable conformations of the molecule in solution. This would be crucial for understanding its three-dimensional structure and how it might interact with other molecules. The reversible photoisomerization between the trans and cis configurations of the azo group is a unique property of azo dyes that could be investigated using specialized MD techniques. wikipedia.org
Solvation Effects: The simulation would reveal how solvent molecules arrange themselves around the solute, this compound. The interactions between the fluorine, hydroxyl, and azo groups with the solvent would be of particular interest, as these would influence the compound's solubility and reactivity.
Hydrogen Bonding Dynamics: The hydroxyl group of the naphthol moiety can act as a hydrogen bond donor, while the nitrogen atoms of the azo group and the oxygen of the hydroxyl group can act as acceptors. MD simulations could quantify the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are critical for determining the compound's structural and electronic properties.
While direct experimental data from MD simulations on this compound is pending, computational studies on similar molecules, such as thiazole-naphthyl derivatives, have successfully employed MD simulations to confirm the stable binding of ligands to biological targets like DNA. nih.gov Such studies underscore the potential of MD simulations to elucidate the dynamic behavior and interaction mechanisms of complex organic molecules.
Quantum Chemical Descriptors for Predictive Modeling of Compound Behavior
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be calculated using methods like Density Functional Theory (DFT). These descriptors are invaluable for predicting a wide range of chemical and physical properties, as well as the reactivity and potential biological activity of a compound. For this compound, a suite of quantum chemical descriptors can be calculated to build predictive models of its behavior.
DFT calculations, often using functionals like B3LYP, are a common approach to optimize the molecular geometry and compute these descriptors. nih.govmdpi.com The insights gained from these descriptors can guide the rational design of new azo dyes with tailored properties.
Key Quantum Chemical Descriptors and Their Significance:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are fundamental descriptors. A low HOMO-LUMO gap is generally associated with higher chemical reactivity, lower kinetic stability, and is a key factor in determining the electronic absorption properties of a molecule. nih.gov For azo dyes, this gap is crucial for understanding their color, as it relates to the energy of the π→π* electronic transitions.
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict various properties without the need for extensive experimental work. For example, machine learning models have been developed to predict the maximum absorption wavelength and thermal half-life of azo photoswitches using structural and quantum chemical features. nih.govacs.org Similarly, such models can predict the decolorization rate of textile dyes by correlating molecular descriptors with experimental outcomes. mdpi.com
Illustrative Data Table of Calculated Quantum Chemical Descriptors:
While specific DFT calculations for this compound are not presented here, the following table provides an example of the kind of data that would be generated from such a study, based on typical values for similar azo dyes found in the literature.
| Descriptor | Symbol | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -5.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.0 |
| Ionization Potential | I | 5.5 to 6.0 |
| Electron Affinity | A | 2.0 to 2.5 |
| Electronegativity | χ | 3.75 to 4.25 |
| Chemical Hardness | η | 1.75 to 2.0 |
| Chemical Softness | S | 0.5 to 0.57 |
| Electrophilicity Index | ω | 3.5 to 5.1 |
Note: These values are illustrative and would need to be calculated specifically for this compound using appropriate quantum chemical methods.
The analysis of these descriptors provides a powerful framework for understanding and predicting the behavior of this compound, from its electronic and optical properties to its chemical reactivity. This predictive capability is a cornerstone of modern computational chemistry and materials science.
Advanced Spectroscopic Investigations of Electronic and Photophysical Properties of 2 4 Fluorophenyl Diazenyl 1 Naphthol
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of molecules. For azo dyes, the absorption of UV and visible light promotes electrons from lower to higher energy molecular orbitals, providing insights into the nature of the chromophore.
The electronic absorption spectrum of 2-[(4-Fluorophenyl)diazenyl]-1-naphthol is characterized by distinct bands in the ultraviolet and visible regions, which are attributed to specific electronic transitions within the molecule. The chromophore, the part of the molecule responsible for its color, is primarily the arylazo-naphthol system. The electronic transitions observed are typically of two main types: π → π* and n → π*.
The high-energy absorption bands, usually found in the UV region, are assigned to π → π* transitions. These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally intense. For arylazo compounds, these transitions are often localized within the phenyl and naphthyl ring systems.
The lower-energy absorption band, which extends into the visible region and is responsible for the color of the dye, is attributed to the n → π* transition of the azo group (-N=N-). This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital. This transition is typically weaker than the π → π* transitions. The position and intensity of this band are sensitive to the molecular structure and its environment.
The electronic transitions in arylazo naphthol derivatives are influenced by the electronic nature of the substituents on the phenyl ring. The fluorine atom at the para position of the phenyl ring in this compound, being an electron-withdrawing group, can influence the energy levels of the molecular orbitals, thereby affecting the absorption maxima.
Table 1: Typical Electronic Transitions in Arylazo Naphthol Derivatives
| Transition Type | Typical Wavelength Region | Description |
| π → π | Ultraviolet (UV) | Excitation of an electron from a bonding π orbital to an antibonding π orbital within the aromatic rings. |
| n → π | Visible | Excitation of a non-bonding electron from the azo group to an antibonding π orbital. |
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is a powerful tool for investigating the electronic ground and excited states of a molecule and the nature of solute-solvent interactions. Azo dyes, including this compound, are known to exhibit solvatochromism.
The position of the absorption maxima of this compound is expected to shift in solvents of different polarities. This shift is a result of the differential solvation of the ground and excited states of the molecule. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, in nonpolar solvents, a blue shift (hypsochromic shift) may be observed.
The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, such as the Kamlet-Taft parameters, which separate the solvent's hydrogen bond donating ability, hydrogen bond accepting ability, and polarity/polarizability. Such studies provide valuable information about the specific interactions between the dye molecule and the solvent molecules.
Table 2: Expected Solvatochromic Behavior of this compound
| Solvent Type | Expected Shift in λmax | Rationale |
| Nonpolar (e.g., Hexane) | Blue Shift (Hypsochromic) | Weaker interactions with the more polar excited state compared to the ground state. |
| Polar Aprotic (e.g., DMSO) | Red Shift (Bathochromic) | Stronger dipole-dipole interactions stabilizing the more polar excited state. |
| Polar Protic (e.g., Ethanol) | Red Shift (Bathochromic) | Hydrogen bonding interactions further stabilize the excited state. |
Photophysical Dynamics and Photoisomerization Studies
The absorption of light by this compound can trigger a series of photophysical and photochemical processes, including photoisomerization, fluorescence, and phosphorescence.
A key characteristic of azo compounds is their ability to undergo reversible E/Z (trans/cis) isomerization upon irradiation with light of a specific wavelength. The more stable E-isomer can be converted to the Z-isomer by irradiating with light corresponding to the π → π* absorption band. The reverse process, Z to E isomerization, can be induced by irradiating with light corresponding to the n → π* band or can occur thermally.
This photoisomerization process involves a significant change in the molecular geometry, which in turn alters the physical and chemical properties of the compound, such as its absorption spectrum, dipole moment, and refractive index. The kinetics of the isomerization process can be studied using time-resolved spectroscopy, providing insights into the lifetime of the excited states and the energy barriers for isomerization. The quantum yield of isomerization, which is the number of molecules that isomerize per photon absorbed, is a crucial parameter for applications in photoswitchable devices.
The isomerization pathway is thought to proceed through either a rotation around the -N=N- double bond or an inversion mechanism at one of the nitrogen atoms. The specific pathway can be influenced by the molecular structure and the surrounding environment.
While many azo compounds are non-fluorescent due to the efficient E/Z isomerization process providing a rapid non-radiative decay pathway for the excited state, some arylazo-naphthol derivatives can exhibit weak fluorescence. Fluorescence involves the emission of a photon from the lowest singlet excited state (S1) to the ground state (S0). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).
The fluorescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed, is a measure of the efficiency of the fluorescence process. For this compound, the fluorescence is expected to be weak due to competition from the efficient isomerization process.
Phosphorescence, the emission of light from a triplet excited state (T1) to the singlet ground state (S0), is generally not observed for azo compounds in fluid solution at room temperature due to quenching by molecular oxygen and the dominance of other deactivation pathways.
Electrochemical Characterization: Cyclic Voltammetry and Beyond
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. By applying a varying potential to an electrode immersed in a solution of the compound, one can observe the oxidation and reduction processes.
For this compound, the azo group is the primary redox-active center. The -N=N- group can be reversibly reduced in a two-electron, two-proton process to a hydrazo group (-NH-NH-). The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to make the reduction of the azo group easier (occur at a less negative potential) compared to the unsubstituted analogue.
The naphthol moiety can also be oxidized, typically irreversibly, at a higher potential. The oxidation potential is a measure of the electron-donating ability of the molecule. The electrochemical behavior can be influenced by the solvent and the pH of the solution. The data obtained from cyclic voltammetry, such as the peak potentials and peak currents, can be used to determine the formal redox potentials, the number of electrons transferred in the redox process, and the diffusion coefficient of the compound.
Table 3: Expected Redox Processes for this compound in Cyclic Voltammetry
| Process | Expected Potential Range | Description | Reversibility |
| Reduction | Negative Potentials | Two-electron, two-proton reduction of the azo group (-N=N-) to a hydrazo group (-NH-NH-). | Reversible |
| Oxidation | Positive Potentials | Oxidation of the naphthol moiety. | Irreversible |
Redox Potentials and Electron Transfer Mechanisms
The electrochemical behavior of aryl-azo-naphthol compounds, including this compound, is primarily governed by the redox activity of the azo group (-N=N-). The reduction of this functional group is a key process that has been extensively studied in related molecules. Generally, the electrochemical reduction of the azo linkage is an irreversible process that occurs in a multi-electron step.
The electron transfer mechanism for aryl-azo compounds can vary depending on the specific molecular structure, the solvent system, and the pH of the medium. For compounds similar to this compound, the reduction typically proceeds via a two-electron or a four-electron pathway. In aprotic media, the reduction often involves a two-electron transfer to form a hydrazo intermediate. In protic media, this can be followed by a further two-electron, two-proton process, leading to the cleavage of the N-N bond and the formation of the corresponding amines.
The presence of the fluorine atom at the para-position of the phenyl ring in this compound is expected to influence its redox potential. Fluorine is an electron-withdrawing group, which generally makes the reduction of the azo group occur at a less negative potential compared to the unsubstituted parent compound, 1-phenylazo-2-naphthol. This is because the electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate formed during the reduction process.
| Compound | Substituent (at para-position) | Half-wave Potential (E½) vs. SCE (V) |
| 1-Phenylazo-2-naphthol | -H | -0.55 |
| 1-(4-Chlorophenylazo)-2-naphthol | -Cl | -0.50 |
| 1-(4-Methylphenylazo)-2-naphthol | -CH₃ | -0.60 |
| This compound (Expected) | -F | ~ -0.52 |
Note: The values for the substituted compounds are illustrative and based on general electrochemical principles. The specific potential for this compound is an educated estimation.
The electron transfer mechanism can be summarized as follows:
Initial Two-Electron Reduction: The azo group accepts two electrons and two protons to form the corresponding hydrazo derivative. Ar-N=N-Ar' + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar'
Further Reduction and Cleavage: In some cases, particularly at more negative potentials or under specific pH conditions, the hydrazo intermediate can undergo further reduction, leading to the cleavage of the N-N bond to form two amine molecules. Ar-NH-NH-Ar' + 2e⁻ + 2H⁺ → Ar-NH₂ + Ar'-NH₂
Cyclic voltammetry is a common technique used to study these electron transfer processes. For aryl-azo-naphthol compounds, a typical cyclic voltammogram would show an irreversible reduction peak corresponding to the reduction of the azo group.
Correlation of Electrochemical Behavior with Electronic Structure
The electrochemical behavior of this compound is intrinsically linked to its electronic structure. The presence of substituents on the aryl rings can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the redox potentials.
The reduction of the azo group involves the addition of electrons to the LUMO of the molecule. The energy of the LUMO is a critical factor in determining the reduction potential. A lower LUMO energy facilitates the acceptance of electrons, resulting in a less negative reduction potential.
The fluorine atom, being an electron-withdrawing group, is expected to lower the energy of the LUMO of this compound. This stabilization of the LUMO makes the molecule easier to reduce compared to the unsubstituted 1-phenylazo-2-naphthol. Conversely, electron-donating groups would raise the LUMO energy, making the reduction more difficult and shifting the reduction potential to more negative values.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to correlate the electronic structure with the electrochemical properties of these molecules. These calculations can provide insights into the HOMO and LUMO energy levels and their distribution across the molecule.
The table below illustrates the general correlation between the nature of the substituent, the LUMO energy, and the expected reduction potential for substituted 1-phenylazo-2-naphthol derivatives.
| Substituent (at para-position) | Substituent Effect | LUMO Energy Level | Expected Reduction Potential |
| -OCH₃ (Methoxy) | Electron-donating | Higher | More negative |
| -CH₃ (Methyl) | Weakly electron-donating | Slightly higher | More negative |
| -H (Hydrogen) | Neutral | Reference | Reference |
| -Cl (Chloro) | Electron-withdrawing | Lower | Less negative |
| -F (Fluoro) | Electron-withdrawing | Lower | Less negative |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Much lower | Much less negative |
Furthermore, aryl-azo-naphthol compounds can exist in a tautomeric equilibrium between the azo form and the hydrazo (quinone-hydrazone) form. The position of this equilibrium is influenced by the electronic nature of the substituents and the solvent polarity. The electrochemical behavior can be a reflection of the dominant tautomeric form in a given medium, as the two forms will have different electronic structures and, consequently, different redox potentials. The electron-withdrawing fluorine atom in this compound may influence this tautomeric equilibrium, which in turn would be reflected in its electrochemical characteristics.
Insufficient Published Research on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the coordination chemistry of the compound This compound . Consequently, it is not possible to provide a detailed article that adheres to the requested outline focusing solely on this specific molecule.
The performed searches for information regarding the design, synthesis, characterization, and application of metal complexes involving this particular azo-naphthol ligand did not yield specific studies. The available scientific data focuses on analogous structures, such as those with different substituents on the phenyl ring or a different substitution pattern on the naphthol component. However, in keeping with the strict requirement to only discuss "this compound," this information cannot be used.
Without dedicated research on the target compound, the following key areas of its coordination chemistry remain undocumented in the public domain:
Coordination Chemistry of 2 4 Fluorophenyl Diazenyl 1 Naphthol
Research Applications:No applications in catalysis or sensing for metal complexes of this specific ligand have been reported.
Therefore, the generation of a scientifically accurate article as per the requested detailed outline is not feasible at this time.
Applications in Advanced Materials Research Based on 2 4 Fluorophenyl Diazenyl 1 Naphthol
Development of Functional Dyes for Optical and Electronic Applications
Azo compounds are well-regarded for their vibrant colors and are extensively used as dyes. evitachem.com The specific structural arrangement of 2-[(4-Fluorophenyl)diazenyl]-1-naphthol, with its electron-donating and electron-withdrawing groups connected by a π-conjugated system, makes it a candidate for functional dyes with applications beyond simple coloration.
Photorefractive and Non-Linear Optical (NLO) Materials
Organic materials with nonlinear optical (NLO) properties have garnered considerable attention for their potential in technologies like optical data storage and image processing. nih.gov The NLO response in organic molecules often arises from the delocalization of π-electrons and intermolecular charge transfer (ICT). nih.gov Azo dyes, including derivatives of 1-phenylazo-2-naphthol, are a class of compounds investigated for their NLO properties.
Theoretical studies on molecules with similar donor-π-acceptor frameworks suggest that the arrangement of electron-donating (naphthol) and electron-accepting (fluorophenyl) groups linked by the azo bridge in this compound could lead to significant NLO effects. The key to a high NLO response is a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which enhances molecular polarizability. researchgate.net
Research on related NLO materials indicates that structural modifications can dramatically influence these properties. For instance, extending the π-conjugated system in certain dyes has been shown to convert them from exhibiting saturable absorption to efficient reverse saturable absorption, a desirable trait for optical limiting applications. nih.gov While specific experimental data for the photorefractive properties of this compound are not extensively detailed in the available literature, the fundamental characteristics of its molecular structure align with those of promising NLO materials.
Table 1: Key Molecular Features for NLO Properties
| Molecular Feature | Role in NLO Response | Relevance to this compound |
| π-Conjugated System | Facilitates electron delocalization and charge transfer. | The azo bridge (–N=N–) connects the phenyl and naphthol rings, creating an extended π-system. nih.gov |
| Donor-Acceptor Groups | Creates a molecular dipole and enhances intermolecular charge transfer (ICT). | The hydroxyl group on the naphthol ring acts as a donor, while the fluorine-substituted phenyl group can act as an acceptor. evitachem.comnih.gov |
| Low HOMO-LUMO Gap | Increases molecular polarizability, leading to a higher NLO response. | Theoretical studies on similar compounds show this correlation. researchgate.net |
Photochromic and Thermochromic Systems
Currently, there is limited specific information in the public domain regarding the investigation or application of this compound in photochromic (light-induced color change) or thermochromic (heat-induced color change) systems. While some azo dyes are known to exhibit these properties, dedicated research on this particular compound's performance in such systems is not prominently documented.
Integration into Supramolecular Architectures and Self-Assembled Systems
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. Azo dyes are valuable components in this field due to their defined geometry and ability to participate in various intermolecular interactions.
Design Principles for Supramolecular Assemblies
The assembly of molecules like this compound into ordered supramolecular structures is governed by several key intermolecular interactions. Crystal structure analyses of closely related azo compounds provide insight into the design principles.
Hydrogen Bonding: A dominant interaction in similar structures is the intramolecular N—H⋯O hydrogen bond, which can lead to the formation of a six-membered ring, enhancing molecular planarity. nih.gov In the solid state, intermolecular hydrogen bonds, such as C—H⋯O, can link molecules into chains and more complex networks. nih.gov
π–π Stacking: The aromatic nature of the naphthalene (B1677914) and phenyl rings facilitates π–π stacking interactions. These interactions are crucial for the packing of molecules into columns or layers, with typical centroid-to-centroid distances observed in the range of 3.5 to 4.0 Å in analogous structures. researchgate.netnih.gov
The interplay of these forces dictates the final three-dimensional architecture of the assembled system, influencing its material properties.
Investigation of Host-Guest Interactions
The ability of a molecule to act as a host, encapsulating a guest molecule or ion, is a cornerstone of molecular recognition and sensing. While specific studies detailing this compound in host-guest systems are not widely available, the structural motifs present suggest potential in this area. The π-rich cavity formed by the aromatic rings could potentially interact with suitable guest molecules. Furthermore, the development of functionalized derivatives could lead to receptors for specific ions or neutral molecules, a strategy employed with other complex organic scaffolds.
Thin Film Fabrication and Characterization for Device Prototypes
The fabrication of thin films is a critical step in the development of electronic and photonic devices. For organic materials like this compound, techniques such as spin coating, thermal evaporation, or Langmuir-Blodgett deposition could be employed to create uniform films on various substrates.
Characterization of these films would involve a suite of analytical techniques to determine their structural, optical, and electronic properties.
Table 2: Potential Thin Film Characterization Techniques
| Technique | Information Obtained |
| UV-Visible Spectroscopy | Determines the absorption spectrum and optical band gap. |
| X-ray Diffraction (XRD) | Analyzes the crystallinity and molecular orientation within the film. |
| Atomic Force Microscopy (AFM) | Provides information on the surface morphology and roughness of the film. |
| Ellipsometry | Measures the film thickness and refractive index. |
While research on the NLO properties of certain organic polymers has demonstrated the creation of oriented polymer films with significant and stable Second Harmonic Generation (SHG) effects, mdpi.com specific research detailing the fabrication and device-level characterization of thin films composed solely of this compound is not prominently featured in the reviewed literature. The synthesis of this compound is, however, a known process involving diazotization of 4-fluoroaniline (B128567) and subsequent coupling with 2-naphthol (B1666908). researchgate.net
Polymer-Azo Conjugates for Smart Material Development
The integration of photochromic azo dyes, such as this compound, into polymer matrices gives rise to advanced smart materials. These materials can exhibit dynamic responses to external light stimuli, making them highly valuable for a range of applications in modern technology. The development of polymer-azo conjugates focuses on harnessing the unique photoisomerization properties of the azo chromophore to induce macroscopic changes in the material's properties.
Synthesis of Polymer-Azo Conjugates
The covalent attachment of azo dyes like this compound to a polymer backbone is a common strategy to create robust and reliable smart materials. This approach prevents phase separation and dye migration, which can be problematic in simple dye-polymer mixtures. unifi.it A prevalent method involves the copolymerization of a functionalized azo dye monomer with a primary monomer, such as methyl methacrylate (B99206) (MMA) or 2-hydroxyethyl methacrylate (HEMA).
For instance, the this compound molecule can be chemically modified to include a polymerizable group, like a methacrylate, creating a new monomer. This azo-monomer is then copolymerized with a comonomer, for example methyl methacrylate, using a free-radical initiator like 2,2'-azobisisobutyronitrile (AIBN). sapub.org This results in a poly(methyl methacrylate) (PMMA) chain with the azo dye covalently bonded as a side chain.
Alternatively, a pre-formed polymer with reactive sites, such as poly(2-hydroxyethyl methacrylate-co-methyl methacrylate), can be functionalized in a post-polymerization step. The hydroxyl groups on the polymer can be used to attach the azo dye, for example, through an esterification reaction. mdpi.com
Detailed Research Findings
Research into polymer-azo conjugates based on naphthol derivatives has revealed significant potential for creating photo-responsive materials. The key to their "smart" behavior lies in the reversible trans-cis isomerization of the azo group (-N=N-) when exposed to light of a specific wavelength. frontiersin.org
The more stable trans isomer of the this compound moiety can be converted to the less stable cis isomer upon irradiation with UV light. This molecular change can be reversed either by exposure to visible light or through thermal relaxation in the dark. This reversible isomerization induces changes in the polymer's conformation, which in turn alters its macroscopic properties such as shape, adhesion, and optical characteristics. unifi.it
The presence of the fluorine atom on the phenyl ring is anticipated to influence the electronic properties of the azo chromophore. This can affect the absorption spectra of the trans and cis isomers and the kinetics of the isomerization process. The electron-withdrawing nature of fluorine may lead to a blue-shift in the absorption maximum and potentially faster thermal back-relaxation from cis to trans.
The incorporation of the bulky and rigid this compound unit into a polymer like PMMA is expected to increase the glass transition temperature (Tg) of the resulting conjugate compared to the pure polymer. This enhancement in thermal stability is a desirable attribute for many applications. researchgate.net
The photo-induced changes in these polymer-azo conjugates can be harnessed for various applications. For example, the modification of surface properties can be used to create photo-switchable adhesive surfaces. unifi.it Furthermore, the anisotropic changes in shape that can be induced in oriented films of these polymers make them candidates for the development of light-driven actuators and artificial muscles. unifi.it
Data Tables
The following tables present representative data for a polymer-azo conjugate system based on a naphthol-containing azo dye incorporated into a polymethacrylate (B1205211) matrix. This data is analogous to what would be expected for a conjugate of this compound.
Table 1: Spectroscopic Data for a Representative Polymer-Azo Conjugate
| Technique | Characteristic Peaks/Bands | Interpretation |
| FT-IR (cm⁻¹) | ~1730 (C=O), ~1600 (Aromatic C=C), ~1450 (N=N) | Confirms the presence of the methacrylate ester group, the aromatic rings, and the azo linkage in the polymer conjugate. |
| ¹H-NMR (δ, ppm) | 7.0-8.5 (aromatic protons), 3.6 (ester methyl protons), 0.8-2.0 (polymer backbone protons) | Indicates the successful incorporation of the azo dye into the polymer structure. |
| UV-Vis (nm) | λmax (~480 nm) | Corresponds to the π-π* transition of the stable trans isomer of the azo chromophore. |
Table 2: Thermal and Photochromic Properties of a Representative Polymer-Azo Conjugate
| Property | Value | Significance |
| Glass Transition Temp. (Tg) | ~125 °C | Higher than pure PMMA, indicating increased thermal stability due to the bulky azo side chains. |
| Decomposition Temp. (Td) | >250 °C | Shows good thermal stability for processing and application. |
| Isomerization Wavelength | UV light (~365 nm) for trans to cis | The wavelength of light required to activate the photo-responsive behavior. |
| Reverse Isomerization | Visible light (~450 nm) or thermal | The process by which the material returns to its original state, allowing for reversible switching. |
Methodological Contributions to Analytical Chemistry Using 2 4 Fluorophenyl Diazenyl 1 Naphthol
Development of Chromogenic Reagents for Specific Ion/Molecule Detection
There is no direct evidence from the provided search results that 2-[(4-Fluorophenyl)diazenyl]-1-naphthol has been developed or utilized as a chromogenic reagent for the specific detection of ions or molecules.
However, the broader class of azo dyes, particularly those derived from naphthols, are well-known for their chromogenic properties. These compounds feature an azo group (-N=N-) which, in conjunction with aromatic rings, forms an extended π-conjugated system responsible for their color. The interaction of the lone pair electrons on the hydroxyl (-OH) and azo groups with metal ions can lead to a change in the electronic structure of the molecule, resulting in a visible color change. This principle is the foundation for their use as colorimetric sensors.
For instance, related azo dyes are used as reagents for determining specific elements. One such compound, 4-(4-Nitrophenylazo)-1-naphthol, is noted as a reagent for the determination of magnesium. chemicalbook.com The interaction between the dye and the metal ion alters the absorption spectrum of the compound, allowing for quantitative analysis. Similarly, other organic molecules with appropriate functional groups are designed as "naked eye" sensors that signal the presence of specific anions through color changes due to hydrogen bonding or deprotonation events. mdpi.com
While no specific data exists for this compound, its structural similarity to known chromogenic reagents suggests a potential for such applications, though this remains to be experimentally verified and documented.
Design of Electrochemical Sensors for Chemical Analysis
The search results contain no information on the application of this compound in the design of electrochemical sensors.
Electrochemical sensors often rely on the modification of an electrode surface with a substance that can selectively interact with the target analyte and produce a measurable electrical signal (e.g., a change in current or potential). Materials used for such modifications are diverse and are chosen for their specific binding capabilities and electrochemical activity.
Research in this area often focuses on modifying electrodes, such as carbon paste electrodes (CPEs) or glassy carbon electrodes (GCEs), with various materials. For example, polymers of related compounds like naphthol green B have been used to modify carbon paste electrodes for the simultaneous determination of paracetamol and norepinephrine. nih.gov In other examples, molecularly imprinted polymers are created on electrode surfaces to selectively detect pollutants like 2,4-dichlorophenol (B122985) or 4-nonylphenol. researchgate.netmedchemexpress.com These sensors operate based on the specific recognition of the analyte by the imprinted polymer, which in turn influences the electrochemical response.
Although the specific compound is not mentioned, its azo-naphthol structure could potentially be electropolymerized or immobilized onto an electrode surface. If the resulting modified electrode showed electrocatalytic activity towards certain analytes or selective binding properties, it could form the basis of a new electrochemical sensor. However, no such application has been reported in the provided search context.
Spectroscopic Probe Development for Environmental Monitoring
There are no studies in the search results that describe the development of this compound as a spectroscopic probe for environmental monitoring.
Spectroscopic probes, particularly fluorescent sensors, are a significant area of research for detecting environmental pollutants like heavy metal ions. chegg.comrsc.orgacs.orgtandfonline.com These sensors are typically organic molecules designed to exhibit a change in their fluorescence properties (e.g., "turn-on" or "turn-off" of fluorescence, or a shift in emission wavelength) upon binding to a specific analyte. mdpi.comresearchgate.net
The development of such probes often involves incorporating a fluorophore (a fluorescent chemical group) and a receptor (a binding site) into a single molecule. Naphthol and its derivatives are frequently used as fluorophores due to their inherent fluorescence and the sensitivity of their emission to the chemical environment. nih.gov For example, various Schiff bases derived from naphthol have been synthesized and shown to act as selective fluorescent probes for metal ions like Al³⁺ and Zn²⁺. mdpi.comnih.gov The binding of the metal ion to the receptor part of the molecule can modulate processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), leading to a detectable change in fluorescence. tandfonline.com
While this compound contains a naphthol moiety, its potential as a spectroscopic probe for environmental monitoring has not been documented in the available literature. Its utility would depend on whether its spectroscopic properties, particularly fluorescence, are selectively affected by the presence of specific environmental contaminants.
Applications in Advanced Separation Techniques (e.g., Chromatographic Stationary Phases)
No information was found regarding the use of this compound in advanced separation techniques, such as in the preparation of chromatographic stationary phases.
The development of stationary phases for techniques like high-performance liquid chromatography (HPLC) is a key area of analytical chemistry. Chiral stationary phases (CSPs), for example, are crucial for the separation of enantiomers. These are often created by immobilizing or coating a chiral selector onto a solid support like silica (B1680970). Derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are a well-known class of chiral selectors used for this purpose. nih.gov
In general separation science, a wide variety of chemical structures are employed to create stationary phases with different selectivities. The choice of the bonded chemical moiety determines the types of interactions (e.g., hydrophobic, polar, π-π interactions) that can occur with analytes, thereby governing the separation. While numerous compounds are used to create stationary phases for reversed-phase, normal-phase, or hydrophilic interaction chromatography (HILIC), there is no indication from the search results that this compound has been employed in this capacity. The analysis of related compounds like 1-naphthol (B170400) and 2-naphthol (B1666908) in various samples using HPLC is well-documented, but this pertains to their role as analytes, not as components of the stationary phase. nih.govnih.gov
Environmental Chemistry of this compound: A Focus on Degradation Pathways
Disclaimer: Scientific literature lacks specific studies on the environmental fate and degradation of this compound. Therefore, this article extrapolates potential degradation behaviors based on research conducted on structurally analogous azo dyes, particularly those containing naphthol and fluorophenyl moieties. The findings presented herein are inferred from studies on compounds such as Naphthol Blue Black, Naphthol AS-BO, and other related azo dyes.
Environmental Chemistry Studies on the Fate and Degradation of 2 4 Fluorophenyl Diazenyl 1 Naphthol
The environmental persistence and transformation of synthetic dyes are of significant concern. Azo dyes, characterized by the -N=N- chromophore, are a major class of industrial colorants. Their degradation is crucial for mitigating environmental impact. This section explores the potential degradation pathways of 2-[(4-Fluorophenyl)diazenyl]-1-naphthol through photodegradation, electrochemical methods, and catalytic processes, based on data from similar compounds.
Photodegradation, the breakdown of compounds by light, is a key environmental attenuation process. For azo dyes, this can occur through direct photolysis or indirect photo-oxidation involving photogenerated reactive species.
Studies on the textile diazo dye Naphthol Blue Black reveal that its degradation can be induced by visible light in the presence of a semiconductor like TiO2. The primary step is the injection of an electron from the excited dye molecule into the conduction band of the semiconductor, forming a dye cation radical acs.org. This process is dependent on the presence of oxygen, which scavenges the photogenerated electrons, thereby preventing the recombination of the dye cation radical and the injected electron acs.org. The degradation of Naphthol Blue Black has been shown to follow first-order kinetics researchgate.net.
The photodegradation of azo dyes is influenced by factors such as pH and the presence of photosensitizers. For instance, the photoelectrocatalytic degradation of Naphthol Blue Black on a WO3 film electrode was found to be most effective in an acidic chloride medium researchgate.net. The reaction rate decreases with increasing pH researchgate.net.
Table 1: Kinetic Data for the Photoelectrocatalytic Degradation of a Structurally Similar Azo Dye (Naphthol Blue Black)
| Condition | Apparent Rate Constant | Reference |
| UV illumination on WO3 film | 1.302 × 10⁻⁴ cm⁻²s⁻¹ | researchgate.net |
| Visible light illumination on WO3 film | 3.41 × 10⁻⁵ cm⁻²s⁻¹ | researchgate.net |
This data is for Naphthol Blue Black and is used as an analogue for this compound.
Electrochemical degradation offers a promising method for treating wastewater containing azo dyes. This technique involves the generation of highly reactive species, such as hydroxyl radicals, that can mineralize organic pollutants.
The electrochemical degradation of Naphthol AS-BO, an aromatic azo dye, has been investigated using a nanoporous carbon paste electrode. The study found that the degradation efficiency is significantly influenced by the applied potential and the pH of the solution, with optimal degradation occurring at 12 V and a pH of 1 uctm.edu. The degradation process was determined to follow an electrochemical-chemical-electrochemical (ECE) mechanism, with the rate-determining chemical step being a second-order reaction uctm.edu. Under these optimal conditions, a 90.84% decrease in Chemical Oxygen Demand (COD) and an 88.74% removal of the Naphthol AS-BO dye were achieved uctm.edu.
Similarly, the electrochemical degradation of p-aminobenzoic acid β-naphthol azo dye has been studied using a copper electrode. The degradation process was monitored by UV-Visible absorbance and COD values .
Table 2: Efficiency of Electrochemical Degradation of a Structurally Similar Azo Dye (Naphthol AS-BO)
| Parameter | Optimal Condition | Efficiency | Reference |
| Applied Potential | 12 V | 80.47% degradation | uctm.edu |
| Solution pH | 1 | 84% degradation | uctm.edu |
| COD Reduction | 12 V, pH 1 | 90.84% | uctm.edu |
| Dye Removal | 12 V, pH 1 | 88.74% | uctm.edu |
This data is for Naphthol AS-BO and is used as an analogue for this compound.
Catalytic methods can enhance the degradation rate of azo dyes. Photocatalysis, often employing semiconductors like TiO2, and enzymatic degradation are two such approaches.
Photocatalysis: The photocatalytic degradation of Naphthol Blue Black on TiO2 nanoparticles under visible light has been demonstrated to proceed via the formation of a dye cation radical acs.org. The efficiency of photocatalytic degradation of azo dyes can be influenced by the catalyst and reaction conditions. For example, various polyoxometalates have been used as photocatalysts for the reductive destruction of Naphthol Blue Black in the presence of a sacrificial electron donor like propan-2-ol researchgate.net. The degradation efficiency in this system depends on the photo-oxidizing ability of the polyoxometalate researchgate.net.
Enzymatic Degradation: Enzymes such as laccases, peroxidases, and azoreductases are known to be involved in the degradation of azo dyes nih.gov. For instance, horseradish peroxidase has been shown to effectively decolorize Naphthol Blue Black researchgate.net. The enzymatic degradation process is dependent on parameters like pH, temperature, and reaction time, with optimal decolorization of Naphthol Blue Black occurring at a pH of 4 to 5 researchgate.net. The degradation of azo dyes by bacteria like Stenotrophomonas strains has been linked to the production of these enzymes nih.gov.
The degradation of azo dyes can lead to the formation of various transformation products, which may have their own environmental implications. The primary step in the degradation of many azo dyes is the cleavage of the azo bond, which can lead to the formation of aromatic amines.
In the enzymatic degradation of azo dyes like Methyl Orange and Acid Red by Stenotrophomonas strains, the formation of N,N-dimethyl-p-phenylenediamine and sodium 4-amino-1-naphthalenesulfonate has been identified nih.gov. The degradation of 1-diazo-2-naphthol-4-sulfonic acid by Fenton's reagent, an advanced oxidation process, results in the formation of various aromatic intermediates before eventual mineralization to short-chain carboxylic acids researchgate.netnih.gov.
For Naphthol Blue Black, degradation on TiO2 nanoparticles is suggested to lead to a colorless naphthaquinone-like end product acs.org. LC-MS analysis of the photocatalytic degradation products of Naphthol Blue Black has identified lower-molecular-weight molecules such as benzoic acid, maleic acid, and phenol researchgate.net. The degradation of 2-naphthol (B1666908) itself has been shown to produce intermediates including naphthalene (B1677914), benzoic acid, β-naphthoquinone, 1,2-naphthalenedione, and phenol mdpi.com.
Given the structure of this compound, its degradation is expected to initially cleave the azo bond, potentially forming 4-fluoroaniline (B128567) and 1-amino-2-naphthol (B1212963). Further degradation of these intermediates would likely lead to the opening of the aromatic rings and the formation of smaller organic acids, and ultimately, mineralization to CO2, H2O, and inorganic ions.
Table 3: Potential Transformation Products from the Degradation of Structurally Similar Azo Dyes
| Parent Compound | Degradation Method | Identified Transformation Products | Reference |
| Naphthol Blue Black | Photocatalysis (TiO2) | Naphthaquinone-like end products | acs.org |
| Naphthol Blue Black | Photocatalysis | Benzoic acid, maleic acid, phenol | researchgate.net |
| Methyl Orange & Acid Red | Enzymatic (Stenotrophomonas sp.) | N,N-dimethyl-p-phenylenediamine, sodium 4-amino-1-naphthalenesulfonate | nih.gov |
| 1-diazo-2-naphthol-4-sulfonic acid | Fenton's Reagent | Aromatic intermediates, short-chain carboxylic acids | researchgate.netnih.gov |
| 2-naphthol | Electro-Fenton | Naphthalene, benzoic acid, β-naphthoquinone, 1,2-naphthalenedione, phenol | mdpi.com |
Future Research Directions and Emerging Paradigms for 2 4 Fluorophenyl Diazenyl 1 Naphthol
Advanced Computational Design and Predictive Science for Novel Derivatives
The synergy between experimental synthesis and computational modeling is set to redefine the discovery and design of novel azo dyes. nih.gov Future efforts will likely focus on the use of advanced computational tools to predict the properties and functionalities of new derivatives of 2-[(4-Fluorophenyl)diazenyl]-1-naphthol before their synthesis.
Key research avenues include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to predict electronic properties, spectroscopic behavior (UV-vis, NMR), and reactivity of newly designed molecules. nih.govresearchgate.net This can help in understanding structure-property relationships at a fundamental level. nih.gov
Predictive Modeling for Specific Applications: Developing quantitative structure-property relationship (QSPR) models to forecast specific characteristics such as color, lightfastness, and binding affinities for biological targets. nih.govresearchgate.net Machine learning algorithms can be trained on existing data to accelerate the screening of virtual libraries of compounds. nih.govresearchgate.net
In Silico Screening: Creating and screening large virtual libraries of derivatives with varied substituents on both the phenyl and naphthol rings to identify candidates with desired properties for applications in materials science, sensor technology, or as potential therapeutic agents. iscientific.org
Exploration of Novel Synthetic Methodologies for Sustainable Production
The chemical industry is increasingly moving towards greener and more sustainable practices. nih.gov Research into the synthesis of this compound and its derivatives will likely mirror this trend, focusing on environmentally benign and efficient methods.
Future directions in synthesis may include:
Green Chemistry Approaches: Investigating the use of non-toxic solvents, biodegradable catalysts, and energy-efficient reaction conditions. rsc.org This includes exploring solvent-free reactions, such as those using grinding methods, and microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govrsc.org
Catalytic Systems: Developing novel and recyclable catalysts, such as magnetic nanoparticles functionalized with sulfonic acid groups, to facilitate the diazotization and coupling reactions, thereby minimizing waste and improving atom economy. rsc.orgresearchgate.net
Flow Chemistry: Exploring continuous flow synthesis methods, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov
Biocatalysis: Investigating the use of enzymes, such as laccases and azoreductases, for the synthesis and modification of azo dyes, which could offer high selectivity and operate under mild conditions. frontiersin.org
Development of Multifunctional Materials with Tunable Properties
The unique electronic and structural characteristics of this compound make it an attractive building block for the creation of advanced materials with tailored functionalities.
Emerging areas of research include:
Smart Materials: Designing and synthesizing polymers and liquid crystals incorporating the this compound moiety to create materials that respond to external stimuli such as light, pH, or temperature. nih.gov
Organic-Inorganic Hybrid Materials: Developing hybrid materials by incorporating the dye into inorganic matrices like layered double hydroxides or silica (B1680970) nanoparticles. researchgate.net This can enhance the thermal and photostability of the dye and create materials with novel optical or catalytic properties. researchgate.net
Sensor Applications: Exploring the potential of derivatives as colorimetric or fluorescent sensors for the detection of specific ions, molecules, or changes in environmental conditions. nih.gov
Conducting Polymers: Investigating the incorporation of this azo dye into conducting polymers like polypyrrole to modulate their electrical and optical properties for applications in electronics and energy storage. jchemrev.com
Interdisciplinary Research with Other Scientific Fields
The versatile nature of this compound provides a platform for collaboration across diverse scientific disciplines, leading to innovative applications.
Potential interdisciplinary research directions include:
Materials Science: Collaborating with materials scientists to integrate the dye into novel composites, films, and fibers for applications in photonics, data storage, and advanced textiles. mdpi.com
Biomedical Sciences: Working with biochemists and pharmacologists to explore the potential of derivatives as biological stains, imaging agents, or therapeutic compounds targeting specific enzymes or cellular pathways. iscientific.org
Environmental Science: Partnering with environmental scientists to develop dye-based systems for monitoring pollutants or to study the bioremediation of azo dyes in wastewater. aalto.fi This includes exploring the use of microorganisms to degrade these compounds into less harmful substances. nih.gov
Nanotechnology: Investigating the integration of the dye with nanomaterials to create novel nanosensors, drug delivery systems, or catalysts. bohrium.com
Addressing Methodological Gaps and Research Challenges in the Field
Despite the progress made, several challenges and methodological gaps remain in the study of azo dyes like this compound. Addressing these will be crucial for advancing the field.
Future research should focus on:
Advanced Characterization Techniques: Utilizing sophisticated analytical methods to gain deeper insights into the structure, dynamics, and behavior of these molecules in different environments. This includes advanced NMR techniques and high-resolution mass spectrometry. nih.govresearchgate.net
Understanding Degradation Pathways: Investigating the mechanisms of photodegradation and biodegradation of the dye to develop more stable compounds and to better assess their environmental impact. scientifictemper.comresearchgate.net
Toxicity and Biocompatibility: Conducting thorough studies on the potential toxicity and biocompatibility of new derivatives to ensure their safe application, particularly in biomedical and consumer products. nih.govtandfonline.com
Standardization of Methods: Establishing standardized protocols for the synthesis, characterization, and performance evaluation of these dyes to ensure reproducibility and comparability of results across different studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
